molecular formula C19H20N2O4S B2711308 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 486440-54-4

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2711308
CAS RN: 486440-54-4
M. Wt: 372.44
InChI Key: RGEITXIQXYGENL-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various fields such as medicinal chemistry for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” are not available, benzothiazoles are known to undergo various chemical reactions. For example, they can react with halogens, nitro groups, or other electrophiles at the C-2 position of the thiazole ring .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives have been extensively studied for their diverse biological activities, which include antimicrobial, antifungal, antiviral, and anticancer properties. These compounds have emerged as significant pharmacophores in the development of new therapeutic agents, particularly as antitumor agents due to their promising biological profiles and synthetic accessibility. The structural modifications of benzothiazole scaffolds have led to the development of various series of benzothiazoles and their conjugates as potential chemotherapeutics, showcasing the versatility and importance of benzothiazole nucleus in drug discovery and development (Kamal et al., 2015).

Benzothiazole in Medicinal Chemistry

Benzothiazole and its derivatives serve as key motifs in medicinal chemistry due to their ability to act as ligands for various biomolecules, thereby enhancing pharmacological properties. These compounds are utilized in synthesizing valuable organic combinations, demonstrating a wide range of biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of the sulfur atom at the first position and nitrogen at the third position in the thiazolidine motif is particularly intriguing, contributing to the pharmacological effectiveness of these compounds (Nusrat Sahiba et al., 2020).

Recent Advances and Future Directions

Recent reviews have focused on the structural modifications and development of benzothiazole derivatives as antitumor agents, highlighting the ongoing interest in exploiting these compounds for cancer chemotherapy. Despite the promising results, there is a need for further exploration of these compounds' therapeutic efficacy and safety profiles to fully harness their potential in clinical settings (Ahmed et al., 2012).

Mechanism of Action

The mechanism of action of benzothiazoles can vary widely depending on their specific structure and the biological target. Some benzothiazoles have shown antidepressant-like activities .

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-6-13-16(7-11(10)2)26-19(20-13)21-18(22)12-8-14(23-3)17(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEITXIQXYGENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

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